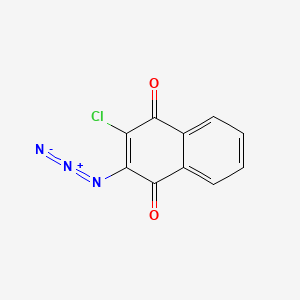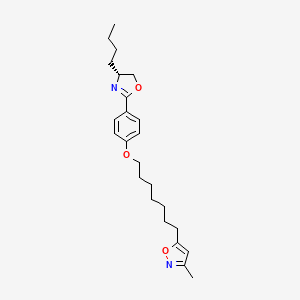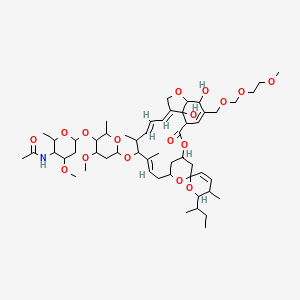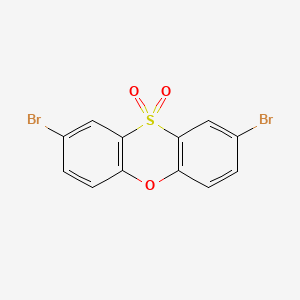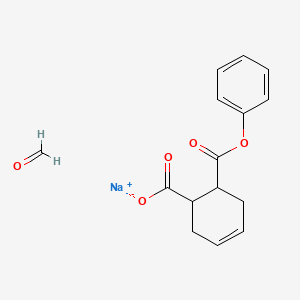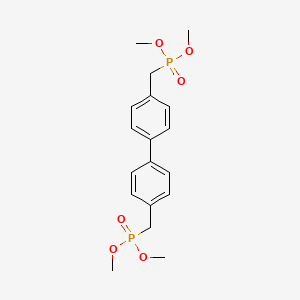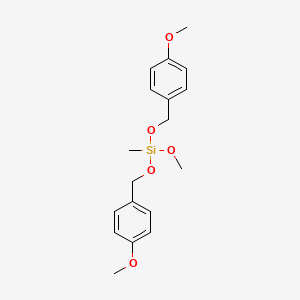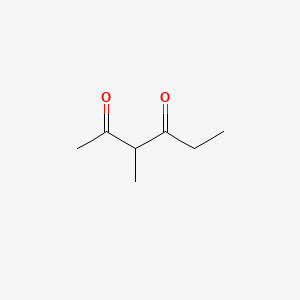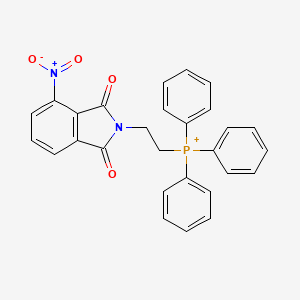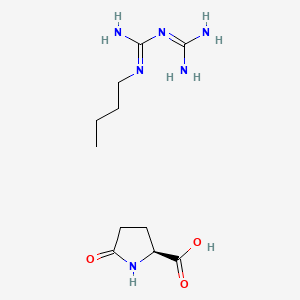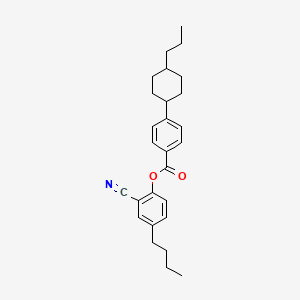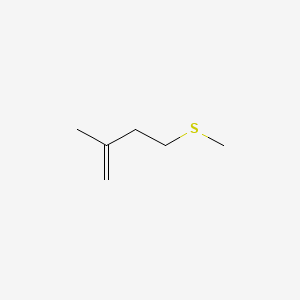
1-Butene, 2-methyl-4-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Delta3-Isopentenyl methyl sulfide is a colorless liquid with a strong garlic-like odor. It is widely used in the synthesis of various organic compounds and plays a crucial role as a precursor in the production of sulfur-containing compounds. This compound is commonly used in the pharmaceutical and fragrance industries due to its antimicrobial properties and its utility as a flavoring agent in food products .
Preparation Methods
Delta3-Isopentenyl methyl sulfide can be synthesized through various methods. One common synthetic route involves the reaction of isopentenyl alcohol with methylthiol in the presence of an acid catalyst. The reaction conditions typically include a temperature range of 70-75°C under reduced pressure (65 Torr) . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.
Chemical Reactions Analysis
Delta3-Isopentenyl methyl sulfide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common reagents for oxidation include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert sulfoxides back to sulfides using reagents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the methylthio group is replaced by other nucleophiles. Typical reagents include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Delta3-Isopentenyl methyl sulfide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: Its antimicrobial properties make it useful in studying microbial inhibition and as a potential preservative.
Medicine: It is explored for its potential therapeutic effects due to its antimicrobial and possibly anti-inflammatory properties.
Industry: It is used in the fragrance industry for its strong odor and in the food industry as a flavoring agent
Mechanism of Action
The mechanism by which delta3-Isopentenyl methyl sulfide exerts its effects involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth. The molecular targets include membrane lipids and proteins, which are essential for maintaining cell structure and function .
Comparison with Similar Compounds
Delta3-Isopentenyl methyl sulfide can be compared with other sulfur-containing compounds such as:
Methyl mercaptan: Similar in structure but with a simpler composition, used primarily in the gas industry.
Dimethyl sulfide: Another sulfur-containing compound with a strong odor, used in the production of dimethyl sulfoxide.
Allyl methyl sulfide: Found in garlic, with similar antimicrobial properties but different applications in food and health industries.
Delta3-Isopentenyl methyl sulfide is unique due to its specific structure, which provides a balance of reactivity and stability, making it versatile for various applications .
Properties
CAS No. |
5952-75-0 |
|---|---|
Molecular Formula |
C6H12S |
Molecular Weight |
116.23 g/mol |
IUPAC Name |
2-methyl-4-methylsulfanylbut-1-ene |
InChI |
InChI=1S/C6H12S/c1-6(2)4-5-7-3/h1,4-5H2,2-3H3 |
InChI Key |
UTEDUYINKYCEKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


